N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine
Description
N,7,7-Trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine is a bicyclic organic compound featuring a fused bicyclo[3.2.0]heptane core. The structure includes a 2-oxabridge (oxygen atom in the second position) and methyl substitutions at the N- and 7,7-positions. Its hydrochloride salt (CAS: 1333782-52-7) is commercially available for research and development purposes, though current stock statuses are often listed as "inquire" or "discontinued" depending on the supplier . The molecular formula is C₉H₁₇NO, with a monoisotopic mass of 155.13101 Da .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine |
InChI |
InChI=1S/C9H17NO/c1-9(2)7(10-3)6-4-5-11-8(6)9/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
XUMSRIRVMBFJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C2C1OCC2)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7,7-trimethyl-2-oxabicyclo[32 One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the bicyclic structure
Industrial Production Methods
Industrial production methods for N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Research indicates that compounds with a similar bicyclic structure exhibit diverse pharmacological activities. For instance, derivatives of bicyclic amines have been studied for their potential as analgesics and anesthetics. Some studies have reported that certain amides derived from related compounds demonstrated significant depressant and antiarrhythmic activities in animal models .
Case Study: Antiarrhythmic Activity
A series of amides derived from bicyclic amines were synthesized and evaluated for their antiarrhythmic properties. In these studies, specific derivatives exhibited substantial efficacy in reducing arrhythmias in both rats and mice, suggesting that N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine may have similar therapeutic potential .
Neuropharmacology
Potential Neuroprotective Effects
The unique structural characteristics of this compound may enable it to interact with neurotransmitter systems in the brain, potentially offering neuroprotective effects. Research into similar compounds has shown promise in modulating neurotransmitter release and protecting against neurodegenerative conditions .
Case Study: In Vitro Studies
In vitro studies involving structurally related compounds have demonstrated their ability to influence neurotransmitter activity in platelets and smooth muscle cells. This suggests that this compound could be explored further for its neuropharmacological applications .
Agricultural Applications
Herbicidal Properties
Recent patents have indicated that oxabicycloalkane derivatives can be utilized as herbicides and plant growth regulators . The structural features of this compound may lend themselves to similar applications in agriculture.
Case Study: Plant Growth Regulation
Research into related compounds has shown their effectiveness in controlling plant growth and managing weed populations effectively. The application of such compounds could lead to more sustainable agricultural practices by reducing reliance on traditional herbicides .
Chemical Synthesis
Building Block for Complex Molecules
this compound can serve as a valuable building block in the synthesis of more complex organic molecules due to its unique bicyclic structure . Its ability to undergo various chemical transformations makes it an attractive target for synthetic chemists.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Core Structural Analogs
The following table summarizes key structural analogs and their differences:
Key Observations :
Physicochemical Properties
Limited experimental data are available, but computational predictions and related compounds suggest:
Commercial Availability and Suppliers
Suppliers include Proactive Bio, Vasista Life Sciences, and Chengdu KeWei Chemical Co., Ltd., though availability is inconsistent . Related compounds like 7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine (CAS 1341434-62-5) are more readily accessible .
Biological Activity
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine, also known as a bicyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry.
- IUPAC Name : this compound
- CAS Number : 1333782-52-7
- Molecular Formula : C9H17NO
- Molecular Weight : 155.24 g/mol
- Purity : Typically ≥97% .
The structure of this compound features a bicyclic framework with an amine functional group and a methoxy group that may influence its reactivity and biological interactions.
1. Neuropharmacological Effects
Research indicates that compounds similar to this compound exhibit neuroprotective properties. A study on related bicyclic amines showed their ability to inhibit oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
2. Anticancer Activity
Bicyclic compounds have been investigated for their anticancer properties. In vitro studies demonstrated that derivatives of bicyclic amines can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 5 to 20 µM against human breast cancer cell lines . The mechanism of action may involve the inhibition of specific signaling pathways related to cell proliferation and survival.
3. Anti-inflammatory Properties
Inflammation plays a critical role in various chronic diseases. Some studies suggest that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This activity is particularly relevant for developing treatments for autoimmune disorders.
Case Study 1: Neuroprotective Effects
A study published in a pharmacological journal evaluated the neuroprotective effects of bicyclic amines on PC12 cells exposed to neurotoxic agents. The results indicated that these compounds significantly reduced cell death and oxidative stress markers compared to untreated controls .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer potential of bicyclic compounds, researchers synthesized several derivatives of this compound and tested their efficacy against multiple tumor cell lines. The most potent derivative exhibited an IC50 value of 10 µM against MCF-7 cells, indicating promising anticancer activity .
Summary of Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
